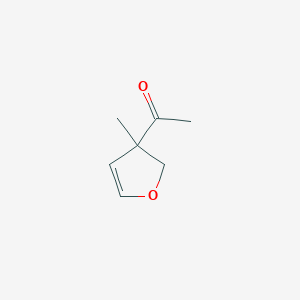

1-(3-methyl-2H-furan-3-yl)ethanone

Description

Properties

CAS No. |

183013-99-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-(3-methyl-2H-furan-3-yl)ethanone |

InChI |

InChI=1S/C7H10O2/c1-6(8)7(2)3-4-9-5-7/h3-4H,5H2,1-2H3 |

InChI Key |

USHXSCIFHALORG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(COC=C1)C |

Canonical SMILES |

CC(=O)C1(COC=C1)C |

Synonyms |

Ethanone, 1-(2,3-dihydro-3-methyl-3-furanyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Structure and Characteristics

- Chemical Formula : CHO

- Molecular Weight : 136.15 g/mol

- IUPAC Name : 1-(3-methyl-2H-furan-3-yl)ethanone

- CAS Number : 183013-99-2

Synthetic Organic Chemistry

1-(3-methyl-2H-furan-3-yl)ethanone is utilized as an intermediate in the synthesis of various organic compounds. Its furan ring provides unique reactivity that can be exploited in multiple synthetic pathways.

Synthetic Routes

Common synthetic routes involving this compound include:

- Michael Addition : It can participate in Michael addition reactions with nucleophiles, leading to more complex structures.

- Condensation Reactions : The compound can undergo aldol condensation to form larger carbon skeletons.

Flavor and Fragrance Industry

Due to its pleasant aroma reminiscent of caramel and nuts, 1-(3-methyl-2H-furan-3-yl)ethanone is employed in the flavoring and fragrance industries. It is used in:

- Food Flavoring : As a flavor enhancer in various food products.

- Perfume Formulations : As a fragrance component in perfumes and cosmetics.

Pharmaceutical Research

Emerging studies suggest potential applications in pharmaceuticals, particularly as a precursor for developing bioactive compounds.

Research indicates that derivatives of 1-(3-methyl-2H-furan-3-yl)ethanone may exhibit:

- Antioxidant Properties : Scavenging free radicals, which could contribute to protective effects against oxidative stress.

- Antimicrobial Activity : Some studies have shown that furan derivatives possess antimicrobial properties against certain pathogens.

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the use of 1-(3-methyl-2H-furan-3-yl)ethanone in synthesizing novel furan derivatives through electrophilic aromatic substitution. The resulting compounds showed enhanced biological activity compared to their precursors, highlighting the importance of this compound as a building block in medicinal chemistry.

Case Study 2: Flavor Profile Analysis

In a comparative analysis of flavor compounds, researchers evaluated the sensory attributes of foods flavored with 1-(3-methyl-2H-furan-3-yl)ethanone. Results indicated that its addition significantly improved consumer acceptance scores due to its appealing aroma profile.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(3-methyl-2H-furan-3-yl)ethanone and analogous compounds:

Key Observations :

- Substituent Effects: Methyl groups (e.g., in 1-(2,4-Dimethyl-3-furyl)ethanone) increase hydrophobicity, while fused rings (e.g., benzofuran derivatives) enhance π-π stacking interactions .

Physicochemical Properties

- For comparison, 1-(3-Hydroxyphenyl)ethanone (logP ~1.5) exhibits moderate solubility in polar solvents .

- Thermal Stability: Aromatic furan ethanones (e.g., benzofuran derivatives) demonstrate higher thermal stability (decomposition >200°C) compared to partially saturated analogs .

Preparation Methods

In Situ Vilsmeier Reagent Formation

A chilled (-20°C) acetonitrile solution of oxalyl chloride and DMF generates the Vilsmeier reagent (N-(chloromethylene)-N,N-dimethylammonium chloride). This reagent facilitates electrophilic acylation at the furan's α-position:

Key parameters:

Substrate Reactivity

For 3-methyl-2H-furan-3-yl derivatives, the methyl group may direct acylation to the adjacent position. However, steric hindrance could reduce yields, necessitating excess reagent or prolonged reaction times. PAT-FTIR monitoring of intermediate formation (e.g., tracking FTIR bands at 1440 cm⁻¹ for reactants and 1417 cm⁻¹ for products) ensures endpoint detection.

Cyclization Strategies for Furan Ring Formation

Acid-Catalyzed Cyclization

Hydrolysis of dihydrofuran precursors under acidic conditions can yield substituted furans. For example, refluxing with 10% aqueous acetic acid induces cyclization via dehydration:

Conditions :

Metal-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidation, as used in the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, offers a scalable route:

-

Catalyst System : PdCl₂ (0.5–1 mol%) with H₂O₂ as the oxidant.

-

Solvent : Toluene enhances substrate solubility and stabilizes intermediates.

-

Reaction Monitoring : FTIR tracks the disappearance of vinyl groups (1565 cm⁻¹ → 1412 cm⁻¹).

Oxidation and Functional Group Interconversion

Side-Chain Oxidation

Secondary alcohols adjacent to the furan ring can be oxidized to ketones using H₂O₂ or O₂:

Optimization Insights :

Knoevenagel Condensation

Condensing furfural derivatives with active methylene compounds (e.g., ethyl acetoacetate) could yield α,β-unsaturated ketones, followed by hydrogenation to the target compound. However, this route remains speculative without direct evidence.

Purification and Analytical Validation

Flash Chromatography

Post-reaction mixtures often require purification via silica gel chromatography. For 1-(2,3-dihydrobenzofuran-4-yl)ethanone, ethyl acetate/hexane (1:4) elutes the product.

Spectroscopic Characterization

Industrial Considerations and PAT Integration

Adopting PAT (e.g., in-line FTIR) enables real-time reaction control, critical for:

Q & A

Basic: What are the common synthetic routes for 1-(3-methyl-2H-furan-3-yl)ethanone, and how are reaction conditions optimized?

The synthesis of 1-(3-methyl-2H-furan-3-yl)ethanone typically involves Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to the furan ring. Alternative methods include condensation reactions under reflux with catalysts like piperidine in anhydrous ethanol, as seen in analogous heterocyclic ketones . Optimization focuses on:

- Catalyst selection : Lewis acids enhance electrophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product formation.

| Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | ~65–75% | |

| Condensation | Piperidine | ~50–60% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the furan ring and ketone group. For example, the methyl group on the furan appears at δ ~2.1–2.3 ppm in ¹H NMR .

- X-ray Crystallography : Resolves stereochemistry and confirms molecular packing. Software like SHELXL refines crystal structures, while Bruker SMART APEX systems collect diffraction data .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 138.068).

Advanced: How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Sites : Localize electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.

- Thermochemical Data : Atomization energies and ionization potentials are computed with <3 kcal/mol error using hybrid functionals .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation energies to guide solvent selection.

Advanced: What strategies address contradictions in spectral data or unexpected reaction outcomes?

- Multi-Technique Validation : Cross-check NMR assignments with 2D COSY/HSQC and IR carbonyl stretches (~1700 cm⁻¹).

- Mechanistic Re-evaluation : For unexpected products (e.g., dihydrofuran byproducts), use isotopic labeling or kinetic studies to trace reaction pathways .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Basic: What are the key physical properties (e.g., boiling point, solubility) relevant to lab handling?

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | ~220–230°C (estimated) | GC/MS | |

| Solubility | Soluble in DCM, ethanol | Experimental | |

| LogP | ~1.5 (predicted) | ACD/Labs Percepta |

Advanced: How are regioselectivity challenges in substitution reactions managed?

- Directing Groups : The furan oxygen acts as an electron donor, directing electrophiles to the α-position.

- Protection/Deprotection : Temporary protection of the ketone (e.g., as an acetal) prevents unwanted side reactions during functionalization .

Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile organic byproducts.

- Waste Disposal : Segregate halogenated waste and consult EPA guidelines .

Advanced: How is biological activity assessed for furan-derived ketones?

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.

- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data .

Advanced: How do steric and electronic effects influence its participation in cycloaddition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.